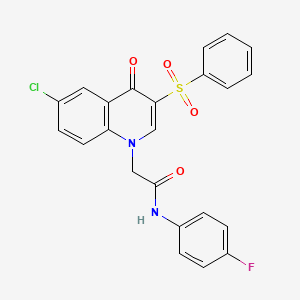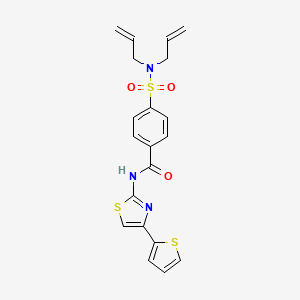
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, also known as DASB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DASB is a synthetic organic compound that belongs to the class of sulfonamides and thiazoles. It is a yellow crystalline powder that is soluble in organic solvents.
作用機序
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. By inhibiting carbonic anhydrase, this compound may disrupt the balance of bicarbonate ions and protons, leading to a reduction in pH and subsequent inhibition of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to have anti-inflammatory properties. This compound has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several advantages for use in lab experiments. It is stable under a range of conditions, and can be easily synthesized in high yields and purity. This compound is also soluble in organic solvents, making it easy to handle and manipulate. However, this compound has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy as a cancer treatment. Another area of interest is its neuroprotective properties, and its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to explore the antimicrobial properties of this compound and its potential applications in the field of medicine.
合成法
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves the reaction of 4-(thiophen-2-yl)thiazol-2-amine and N,N-diallylsulfamide in the presence of a catalyst. The reaction takes place under mild conditions and yields this compound as the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to be an effective inhibitor of carbonic anhydrase, an enzyme that is involved in many physiological processes. This compound has also been shown to have antimicrobial activity against a range of bacteria and fungi.
特性
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S3/c1-3-11-23(12-4-2)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17(14-28-20)18-6-5-13-27-18/h3-10,13-14H,1-2,11-12H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHSJPXIHHJGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2878208.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2878211.png)
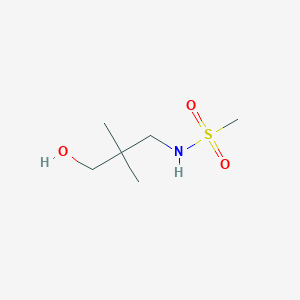
![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878213.png)
![5-(2-methoxyethyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2878215.png)
![N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2878216.png)
![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2878217.png)

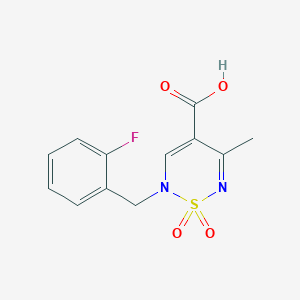

![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)
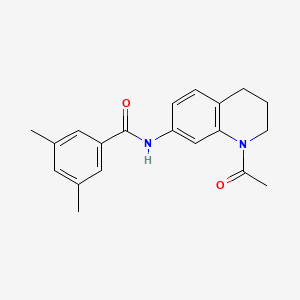
![ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2878229.png)
